molecular formula C19H18FN3O4 B2735211 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-fluorophenyl)urea CAS No. 954589-07-2

1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-fluorophenyl)urea

Cat. No. B2735211
CAS RN: 954589-07-2
M. Wt: 371.368
InChI Key: KFXJEWQGMUBPMG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups in space. Techniques like X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the urea group could participate in condensation reactions, while the benzo[d][1,3]dioxol-5-yl group could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. For example, the presence of polar functional groups like the urea group could increase its solubility in polar solvents .

Scientific Research Applications

Orexin Receptor Mechanisms and Compulsive Behavior

Research on orexin (OX) receptors and their antagonists has shown significant implications in modulating feeding, arousal, stress, and drug abuse. Compounds structurally related to the query have been evaluated for their role in binge eating (BE) models, indicating a major role of OX1R mechanisms in compulsive eating behaviors. This suggests potential applications in pharmacological treatments for BE and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).

Antimicrobial Activity

Studies on urea derivatives, including those with fluorophenyl groups, have shown antimicrobial properties. These compounds were synthesized and characterized, demonstrating good antimicrobial activity. This points to their potential application in developing new antimicrobial agents (Haranath et al., 2007).

Acetylcholinesterase Inhibition

Compounds with urea functionalities have been synthesized and assessed for antiacetylcholinesterase activity, indicating potential for treating diseases characterized by cholinergic dysfunction, such as Alzheimer's disease (Vidaluc et al., 1995).

Central Nervous System Agents

Research into N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas has identified compounds with anxiolytic and muscle-relaxant properties, suggesting their use as central nervous system agents. This research area explores the therapeutic potential for treating anxiety and muscle tension disorders (Rasmussen et al., 1978).

Anticancer and Enzyme Inhibition

Further studies on urea derivatives have explored their enzyme inhibition and anticancer activities. Certain urea compounds have shown potential in inhibiting cancer cell growth, indicating their relevance in cancer research and treatment development (Mustafa et al., 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. Proper safety precautions should be taken when handling this compound .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it shows promise as a drug, future research could focus on optimizing its structure for better activity or lower toxicity .

properties

IUPAC Name

1-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-3-(4-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O4/c20-13-1-3-14(4-2-13)22-19(25)21-9-12-7-18(24)23(10-12)15-5-6-16-17(8-15)27-11-26-16/h1-6,8,12H,7,9-11H2,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFXJEWQGMUBPMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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